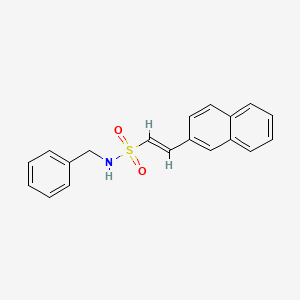

(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide is a type of organic compound that belongs to the class of sulfonamides. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also known by its IUPAC name, N-(benzylsulfonyl)-2-naphthalen-2-ylethenamide. This compound has many applications in scientific research and is widely used in the synthesis of complex molecules.

Scientific Research Applications

Antibacterial Agents (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide derivatives have demonstrated potent antibacterial properties. A study synthesized various derivatives and tested them against bacterial strains, revealing their effectiveness as antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).

Industrial Effluent Analysis This compound's derivatives, specifically naphthalenesulfonates, are used in various industries like pharmaceuticals and textiles. A study focused on extracting these compounds from industrial wastewaters and analyzing them using chromatography and mass spectrometry. This research highlights their prevalence as pollutants in industrial effluents (Alonso et al., 1999).

Synthesis of Naphthalenones Naphthalenones are valuable in organic chemistry, and this compound is involved in their synthesis. A study discussed the Rh(III)-catalyzed cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of functionalized naphthalenones (Chen et al., 2019).

Fluorescence Sensing In fluorescence sensing applications, derivatives of naphthalene-based sulfonamide have been utilized. A study demonstrated how a naphthalene-based sulfonamide Schiff base acted as a fluorescence probe for the detection of Al3+ ions in aqueous systems, offering potential in environmental monitoring and biological applications (Mondal et al., 2015).

Organic Synthesis Derivatives of naphthalenesulfonamides, including this compound, are important in organic synthesis. For instance, isoquinolinesulfonamides, a related group, have been studied for their ability to inhibit protein kinases, showcasing their utility in biochemical research (Hidaka et al., 1984).

Photochemistry Naphthalene derivatives are also significant in photochemistry. A study on photoinduced rearrangement of diarylethenes to naphthalenes discussed the mechanistic aspects of this process, essential for preparative organic photochemistry (Glebov et al., 2018).

Biological Activities Naphthalene derivatives exhibit a range of biological activities, such as antimicrobial and antioxidant properties. A comprehensive review summarized the isolation, structure, and biological activities of various naphthalene derivatives, underlining their pharmacological potential (Ibrahim & Mohamed, 2016).

Fuel Oxidation Studies In fuel science, α-methyl-naphthalene, a related compound, is studied for its role in fuel oxidation. A kinetic modeling study of its pyrolysis was conducted to understand its decomposition under different conditions, which is crucial for its industrial applications (Jin et al., 2021).

Catalysis Naphthalene derivatives are used in catalysis. For example, a study on the iridium-catalyzed reaction of aroyl chlorides with internal alkynes described the production of substituted naphthalenes and anthracenes, important in organic synthesis and material science (Yasukawa et al., 2002).

Polymer Science In polymer science, naphthalene-based ligands have been used in ethylene polymerization and copolymerization. A study demonstrated the use of naphthalene-bridged phosphine–sulfonate ligands in palladium and nickel catalysts for this purpose, highlighting their role in advanced material synthesis (Wu et al., 2016).

Colorimetric Sensing Naphthalene derivatives have applications in colorimetric sensing. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their use in detecting fluoride anions, critical in environmental monitoring (Younes et al., 2020).

Anticancer Research Certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety, related to naphthalenesulfonamides, have been synthesized and evaluated for anticancer properties. This study emphasized their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).

Optical Spectroscopy Naphthalene derivatives are also significant in optical spectroscopy. A study involving platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers demonstrated their utility in understanding electron-rich naphthalene and anthracene spacers in organometallic polymers (Khan et al., 2004).

properties

IUPAC Name |

(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDZMRMSYNJAC-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)

![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)